Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate
Overview
Description
Molecular Structure Analysis
The linear structure formula of Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate is C5H7BF3KO .Physical And Chemical Properties Analysis
Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
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Synthesis of 2H-Pyrans
- Field : Organic Chemistry
- Application Summary : 2H-Pyrans are used in the synthesis of many natural products . They are key intermediates in the construction of these structures .
- Methods : The synthesis of 2H-Pyrans involves various physicochemical factors affecting the valence isomerism between 2H-Pyrans and 1-oxatrienes .
- Results : The synthesis methods for 2H-Pyrans are versatile and have been reported in recent literature .
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Conformational Interconversion of 3,4-dihydro-2H-pyran
- Field : Physical Chemistry
- Application Summary : The conformational interconversion of 3,4-dihydro-2H-pyran (34DHP) has attracted considerable interest due to its structural similarity to cyclohexene .
- Methods : High-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy was utilized to obtain information regarding the adiabatic ionic transition between the S0 and the D0 states .
- Results : The study revealed that in the S0 state, the twisted conformers undergo interconversion through the asymmetric bent conformation on the pseudorotational pathway, whereas in the D0 state, the half-bent conformers directly undergo interconversion via the planar conformation at the saddle point of 2D PES .
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Synthesis of Tetrahydropyranylated Products
Safety And Hazards
Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .
properties
IUPAC Name |
potassium;3,6-dihydro-2H-pyran-4-yl(trifluoro)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF3O.K/c7-6(8,9)5-1-3-10-4-2-5;/h1H,2-4H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBONOTIHBKFMJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CCOCC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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